molecular formula C10H9FO4 B13583784 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid

3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13583784
M. Wt: 212.17 g/mol
InChI Key: PBPYAKIFUUFOJH-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is an organic compound that features a fluorinated aromatic ring and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-fluoro-4-methoxyacetophenone with an appropriate aldehyde in the presence of a base such as sodium hydroxide in ethanol . The product is then purified through recrystallization from a solvent mixture like ethyl acetate and hexane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The fluorinated aromatic ring and keto group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is unique due to its combination of a fluorinated aromatic ring and a keto group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Biological Activity

3-(2-Fluoro-4-methoxyphenyl)-2-oxopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a fluorine atom and a methoxy group, suggest enhanced interactions with biological targets, making it a candidate for further pharmacological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C10H11FO3C_{10}H_{11}FO_3 with a molecular weight of 198.19 g/mol. The presence of the fluorine and methoxy substituents enhances its lipophilicity and solubility, which are critical for bioavailability and efficacy in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom can influence the compound's binding affinity, while the methoxy group may enhance selectivity towards certain biological pathways. Preliminary studies suggest that this compound may modulate pathways involved in inflammation and metabolic regulation through interactions with peroxisome proliferator-activated receptors (PPARs) .

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as obesity and diabetes. The compound's inhibitory effects on specific enzymes are currently being investigated using techniques like molecular docking and surface plasmon resonance.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of compounds similar to this compound. These compounds demonstrated significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, MIC values ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus respectively . This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents.

Case Studies

  • Anti-inflammatory Activity : A study focusing on the anti-inflammatory properties of related compounds found that certain derivatives exhibited significant inhibition of inflammatory markers in vitro. This suggests that this compound may have similar effects, warranting further investigation into its therapeutic applications in inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : In vitro studies have assessed the cytotoxicity of related compounds against various cancer cell lines. For example, derivatives showed potent antitumor activity against glioblastoma multiforme cells, indicating that structural modifications could enhance their efficacy against cancer .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Enzyme InhibitionSignificant inhibition of metabolic enzymes
Antimicrobial ActivityMIC values between 4.69 - 22.9 µM
Anti-inflammatoryInhibition of inflammatory markers
CytotoxicityPotent activity against glioblastoma cells

Properties

Molecular Formula

C10H9FO4

Molecular Weight

212.17 g/mol

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9FO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5H,4H2,1H3,(H,13,14)

InChI Key

PBPYAKIFUUFOJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)C(=O)O)F

Origin of Product

United States

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